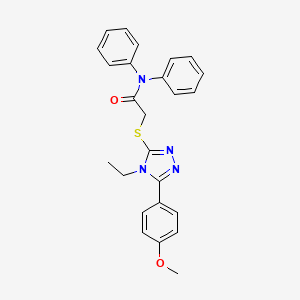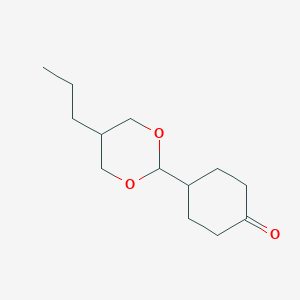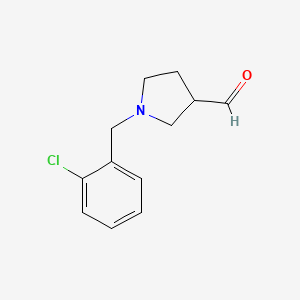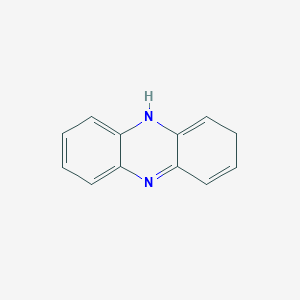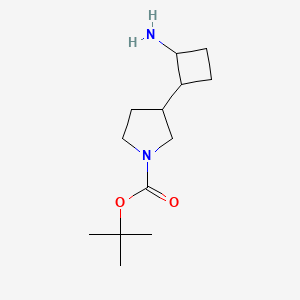![molecular formula C10H10BrClN2O B11784037 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine is a heterocyclic compound that features a pyrano[2,3-d]pyrimidine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The methyl groups are usually introduced via alkylation reactions.
Core Synthesis: The pyrano[2,3-d]pyrimidine core can be synthesized through a condensation reaction between a pyrimidine derivative and a suitable aldehyde or ketone.
Halogenation: Bromine and chlorine atoms are introduced using reagents such as bromine (Br2) and thionyl chloride (SOCl2) under controlled conditions.
Alkylation: Methyl groups are added using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrano[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrano[2,3-d]pyrimidine
- 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 7, and 7 positions, along with bromine and chlorine atoms, provides a distinct steric and electronic environment that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C10H10BrClN2O |
|---|---|
分子量 |
289.55 g/mol |
IUPAC名 |
6-bromo-4-chloro-2,7,7-trimethylpyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H10BrClN2O/c1-5-13-8(12)6-4-7(11)10(2,3)15-9(6)14-5/h4H,1-3H3 |
InChIキー |
RNFJZTCQWLEGCD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C(O2)(C)C)Br)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


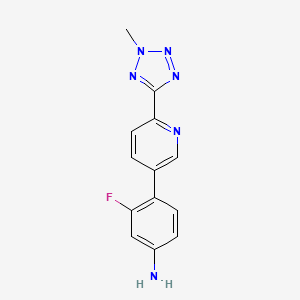
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
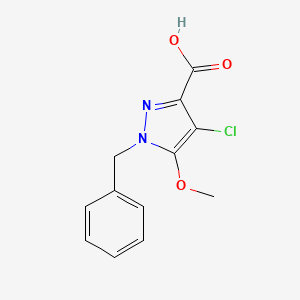

![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)

